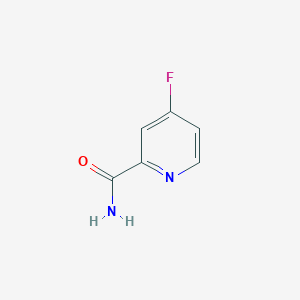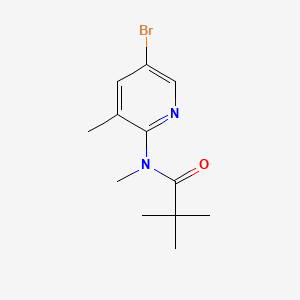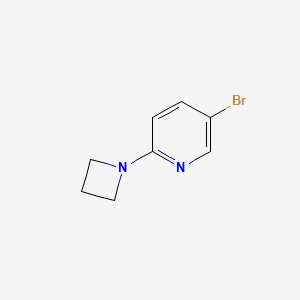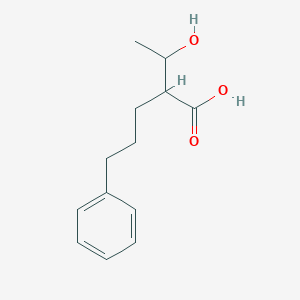
1H-Indole-6-carbonyl chloride
描述
1H-Indole-6-carbonyl chloride is a derivative of indole, an aromatic heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities and structural versatility . This compound is particularly valuable in organic synthesis and medicinal chemistry.
作用机制
Target of Action
It is known that indole derivatives, which include 1h-indole-6-carbonyl chloride, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes indole derivatives valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These compounds can affect pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they can induce a range of molecular and cellular changes .
生化分析
Biochemical Properties
1H-Indole-6-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of biologically active compounds. For instance, it can act as an acylating agent, modifying the structure and function of target proteins. The interactions between this compound and biomolecules are primarily covalent, leading to the formation of stable complexes that can influence biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. For instance, this compound can inhibit proteases by acylating their active site serine residues, thereby preventing substrate binding and cleavage. Additionally, it can influence gene expression by acetylating histones, leading to changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 1H-Indole-6-carboxylic acid. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, this compound can cause adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. For example, it can be hydrolyzed to 1H-Indole-6-carboxylic acid by esterases, which can then undergo further metabolic transformations. The presence of this compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For instance, it may be transported into the nucleus by nuclear transport proteins, where it can exert its effects on gene expression and chromatin structure .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, acetylation of this compound can facilitate its localization to the nucleus, where it can interact with histones and other nuclear proteins to modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 1H-Indole-6-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1H-indole-6-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. This reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .
化学反应分析
Types of Reactions: 1H-Indole-6-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 1H-indole-6-carboxylic acid.
Coupling Reactions: Participates in coupling reactions with organometallic reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at room temperature.
Hydrolysis: Conducted in aqueous acidic or basic conditions.
Coupling Reactions: Often catalyzed by transition metals such as palladium or copper under inert atmosphere.
Major Products Formed:
Amides, Esters, and Thioesters: From nucleophilic substitution.
1H-Indole-6-carboxylic Acid: From hydrolysis.
Various Indole Derivatives: From coupling reactions.
科学研究应用
1H-Indole-6-carbonyl chloride is widely used in scientific research due to its versatility:
Chemistry: As a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: In the development of bioactive compounds for studying cellular processes and signaling pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals with anticancer, antiviral, and anti-inflammatory properties.
Industry: In the production of dyes, pigments, and agrochemicals.
相似化合物的比较
- 1H-Indole-2-carbonyl chloride
- 1H-Indole-3-carbonyl chloride
- 1H-Indole-5-carbonyl chloride
Comparison: 1H-Indole-6-carbonyl chloride is unique due to its position on the indole ring, which influences its reactivity and the types of derivatives it can form. Compared to other indole carbonyl chlorides, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .
属性
IUPAC Name |
1H-indole-6-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPUVXAGGCKFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594427 | |
| Record name | 1H-Indole-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215941-02-9 | |
| Record name | 1H-Indole-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



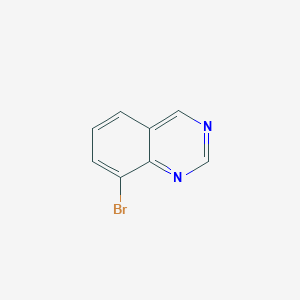

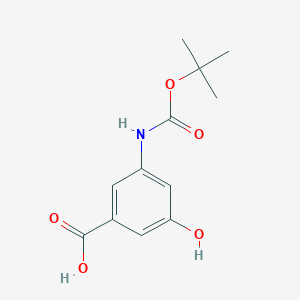
![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)

